Alaproclate
Overview
Description
Alaproclate is a chemical compound that was developed as one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants by the Swedish pharmaceutical company Astra AB (now AstraZeneca) in the 1970s . It acts as a selective serotonin reuptake inhibitor and was one of the pioneering compounds in this class, alongside zimelidine and indalpine . its development was discontinued due to concerns over hepatotoxicity observed in animal studies .
Preparation Methods
The synthesis of alaproclate involves several key steps:
Grignard Reaction: The Grignard reagent, methylmagnesium iodide, reacts with methyl 4-chlorophenylacetate to produce the tertiary alcohol 1-(4-chlorophenyl)-2-methyl-2-propanol.
Acylation: This intermediate is then acylated with 2-bromopropionyl bromide to form the ester.
Amination: Finally, the ester is treated with ammonia to yield this compound.
Chemical Reactions Analysis
Alaproclate undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly involving its aromatic ring and ester group.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alaproclate has been studied for its potential therapeutic applications in various fields:
Chemistry: As a model compound for studying SSRI mechanisms and structure-activity relationships.
Biology: Investigated for its effects on serotonin uptake and neurotransmitter regulation.
Medicine: Explored as an antidepressant, although its development was halted due to safety concerns.
Industry: Limited industrial applications due to its discontinued development, but it serves as a reference compound in pharmaceutical research.
Mechanism of Action
Alaproclate exerts its effects primarily by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . This action is mediated through its interaction with the serotonin transporter. Additionally, this compound acts as a non-competitive antagonist of the NMDA receptor, although it does not exhibit discriminative stimulus properties similar to phencyclidine .
Comparison with Similar Compounds
Alaproclate is similar to other SSRIs such as zimelidine and indalpine . it is unique in its dual action as both an SSRI and an NMDA receptor antagonist . This dual mechanism distinguishes it from other SSRIs, which typically do not interact with NMDA receptors.
Similar Compounds
Zimelidine: Another early SSRI developed around the same time.
Indalpine: An SSRI with a similar mechanism of action.
Femoxetine: Another compound with SSRI properties.
This compound’s unique combination of SSRI and NMDA receptor antagonist activities makes it a compound of interest despite its discontinued development.
Properties
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPJBYOKQPKCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60719-83-7 (hydrochloride) | |
Record name | Alaproclate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045122 | |
Record name | Alaproclate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60719-82-6 | |
Record name | Alaproclate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60719-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alaproclate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alaproclate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13233 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Alaproclate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alaproclate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALAPROCLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4R42570ZO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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